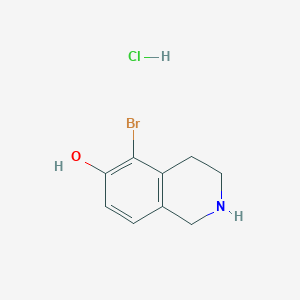

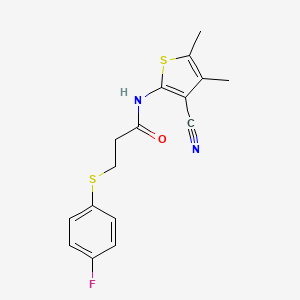

![molecular formula C13H17N B2660733 2-Benzyl-2-azabicyclo[2.2.1]heptane CAS No. 116230-22-9](/img/structure/B2660733.png)

2-Benzyl-2-azabicyclo[2.2.1]heptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Benzyl-2-azabicyclo[2.2.1]heptane is a chemical compound with a complex structure. It is related to 2-azabicyclo[2.2.1]heptane, which has a molecular weight of 97.16 . The benzyl derivative has a more complex structure and is related to other compounds such as 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane .

Synthesis Analysis

The synthesis of this compound and related compounds has been studied in several papers. One method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis

The molecular structure of this compound is complex. It is related to 2-azabicyclo[2.2.1]heptane, which has a molecular weight of 97.16 . The benzyl derivative has a more complex structure and is related to other compounds such as 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in several papers. One method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .科学的研究の応用

Synthesis and Intermediates

7-Substituted 2-Azabicyclo[2.2.1]heptanes as Key Intermediates : The compound 2-Benzyl-2-azabicyclo[2.2.1]heptane plays a crucial role as an intermediate in synthesizing novel 7-substituted 2-azabicyclo[2.2.1]heptanes, such as anti-isoepiboxidine and syn-isoepiboxidine. This process involves nucleophilic substitution facilitated by neighboring group participation of the 2-nitrogen in the compound. The versatility of this approach enables the creation of a variety of novel compounds, highlighting its significance in medicinal chemistry (Malpass & White, 2004).

Advanced Building Blocks

3-Azabicyclo[3.2.0]heptanes for Drug Discovery : The compound is utilized in the synthesis of substituted 3-azabicyclo[3.2.0]heptanes, which are considered valuable building blocks for drug discovery. A novel method involving common chemicals like benzaldehyde, allylamine, and cinnamic acid showcases the potential of this compound in the development of new therapeutic agents (Denisenko et al., 2017).

Chemical Synthesis

Synthesis of Enantiopure Analogues : The this compound framework is instrumental in the synthesis of enantiomerically pure analogues, demonstrating its role in creating specific molecular configurations critical for pharmaceutical applications. This process involves intricate steps like Diels–Alder reactions and resolution methods, further underscoring the compound's significance in complex chemical syntheses (Avenoza et al., 2002).

特性

IUPAC Name |

2-benzyl-2-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-2-4-11(5-3-1)9-14-10-12-6-7-13(14)8-12/h1-5,12-13H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUMIYVVOFWSOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CN2CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2660652.png)

![tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2660656.png)

![N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide](/img/structure/B2660658.png)

![6,6-Dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-amine;dihydrochloride](/img/structure/B2660659.png)

![N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2660662.png)

![N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2660666.png)